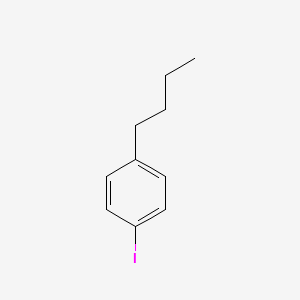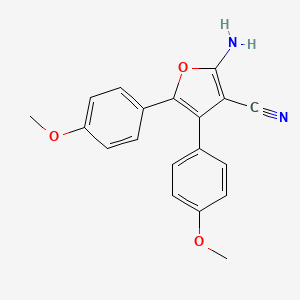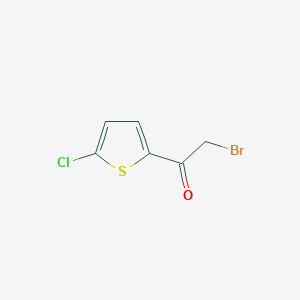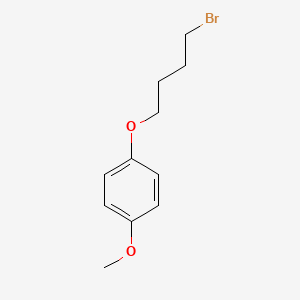
4-(4-Cyanophenoxy)benzoic acid
概要
説明
4-(4-Cyanophenoxy)benzoic acid (4-CPA) is an organic compound that belongs to the class of phenoxybenzoic acids, a group of compounds that are widely used in various scientific applications. 4-CPA is a white crystalline solid that is insoluble in water and has a molecular weight of 190.16 g/mol. It is an important intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and pesticides. 4-CPA has been widely studied for its scientific applications, as well as its biochemical and physiological effects.
科学的研究の応用
1. Liquid Crystal Research
4-(4-Cyanophenoxy)benzoic acid has been studied for its role in forming supramolecular liquid crystalline complexes. These complexes exhibit enantiotropic nematic phases over a broad temperature range, which is significant in the field of liquid crystals research (Alaasar & Tschierske, 2019).
2. Crystal and Molecular Structures
Research has delved into the crystal and molecular structures of derivatives of this compound. The studies include analyzing the molecular structures and crystal formation of various compounds related to this acid, which contributes to our understanding of molecular interactions and packing arrangements (Zugenmaier, Bock, & Schacht, 2003).
3. Synthesis of Liquid Crystal Intermediates
This compound is used in the synthesis of liquid crystal intermediates. These intermediates are crucial for the development of ferroelectric and antiferroelectric liquid crystals, highlighting its importance in advanced material science (Qing, 2000).
4. Enzymatic Oxidative Polymerization
Studies have shown that this compound-related compounds can be used in enzymatic oxidative polymerization processes. This application is crucial in the development of polymers with specific characteristics and can be a green alternative to traditional chemical polymerization methods (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).
5. Photovoltaic Performance
Research into organic dyes for dye-sensitized solar cells (DSSCs) has incorporated the use of compounds similar to this compound. These studies are essential for improving the efficiency and performance of photovoltaic devices, thereby contributing to advancements in renewable energy technologies (Gupta, Armel, Xiang, Bilić, & Evans, 2015).
Safety and Hazards
特性
IUPAC Name |
4-(4-cyanophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBCZYHRHADVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366855 | |
| Record name | 4-(4-cyanophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50793-29-8 | |
| Record name | 4-(4-cyanophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


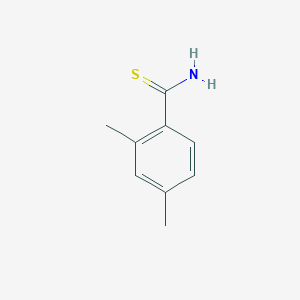
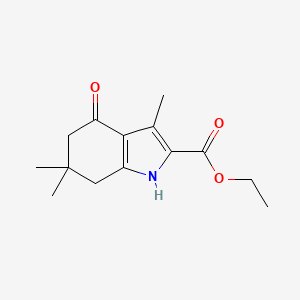
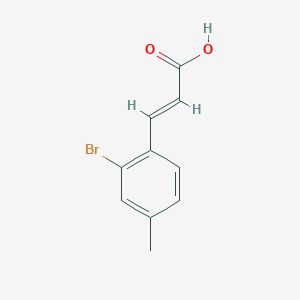
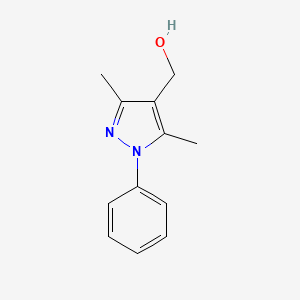
![Ethanamine, 2-[(3,4-dimethylphenyl)thio]-](/img/structure/B1271654.png)
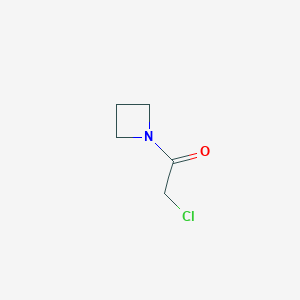

![(3aR,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1271666.png)
